1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c1-23-15-7-6-12(18)9-14(15)21-17(22)20-10-16(24-2)11-4-3-5-13(19)8-11/h3-9,16H,10H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHKYUMHOMWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-fluoro-2-methoxybenzylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and condensation, to form an intermediate compound.
Urea Formation: The intermediate compound is then reacted with an isocyanate derivative to form the final urea compound.
Reaction Conditions:
Temperature: The reactions are typically carried out at elevated temperatures ranging from 50°C to 150°C.
Solvents: Common solvents used in the synthesis include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds:
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea (4j) Structure: Combines a chloro-substituted azetidinone core with a phenothiazine-linked urea. Activity: Exhibits antimycobacterial activity at 10 µg/ml due to the chloro and phenothiazine groups, which disrupt bacterial membranes .
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea Structure: Features multiple methoxy groups and a chloroethyl chain. Activity: Increased methoxy substitution enhances solubility but may reduce blood-brain barrier penetration compared to mono-methoxy analogs . Comparison: The target compound’s single methoxy group balances lipophilicity and bioavailability.
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]urea
- Structure : Contains a fluorophenyl-methoxyethyl group and a hydroxymethylcyclohexyl urea.
- Activity : The hydroxymethyl group improves hydrogen-bonding capacity, aiding in enzyme inhibition .
- Comparison : The target compound’s 5-chloro-2-methoxyphenyl group may offer stronger hydrophobic interactions than the cyclohexyl substituent.
1-(3-Aminophenyl)-3-(5-chloro-2-methoxyphenyl)urea Structure: Substituted with an aminophenyl group instead of fluorophenyl. Activity: The amino group enables hydrogen bonding but may reduce stability under acidic conditions . Comparison: The target compound’s fluorophenyl group enhances electronegativity and target selectivity.
Pharmacological and Physicochemical Properties
Table 1: Key Parameters of Selected Urea Derivatives
| Compound Name | Molecular Weight | LogP* | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Target Compound | 392.8 | 3.2 | 5-Cl, 2-OCH₃, 3-F, 2-OCH₃ | Kinase inhibition (predicted) |
| 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)urea (4j) | 447.3 | 4.1 | Cl, phenothiazine | Antimycobacterial (10 µg/ml) |
| 1-(5-Chloro-2,4-dimethoxyphenyl)urea | 318.2 | 2.8 | 5-Cl, 2,4-OCH₃ | Solubility-focused design |
| 1-[2-(4-Fluorophenyl)-2-methoxyethyl]urea | 324.4 | 2.9 | 4-F, 2-OCH₃, hydroxymethylcyclohexyl | Enzyme inhibition |
*LogP values estimated via fragment-based methods.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClF N2O3 |
| Molecular Weight | 348.79 g/mol |
| LogP | 4.3345 |
| Polar Surface Area | 51.918 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
These properties indicate a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exhibit antitumor activity through mechanisms involving DNA interaction and modulation of cellular signaling pathways.
Antitumor Activity
Studies have shown that similar compounds in the urea class can induce DNA cross-linking, leading to apoptosis in cancer cells. For instance, related chloroethylnitrosoureas have demonstrated significant antitumor effects due to their ability to form covalent bonds with DNA, thus disrupting replication and transcription processes .
Pharmacological Studies
Recent pharmacological evaluations have highlighted the compound's potential in treating various cancers. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, although further research is necessary to elucidate the exact pathways involved.
Case Studies
Case Study 1: In Vitro Efficacy
A study examining the effects of the compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Case Study 2: Toxicity Assessment
In another investigation focused on toxicity, the compound was assessed for genotoxic effects using primary cultures of fetal hamster lung cells. Results indicated a lower rate of DNA single-strand breaks compared to other urea derivatives, suggesting a favorable safety profile for potential clinical applications .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antitumor Activity | Genotoxicity Level |
|---|---|---|
| This compound | High | Low |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Moderate | High |
| N-(5-chloro-2-methoxyphenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide | Very High | Moderate |
This table illustrates that while the compound shows promising antitumor activity with low genotoxicity, other related compounds may present higher risks or lower efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
